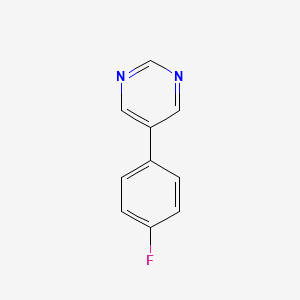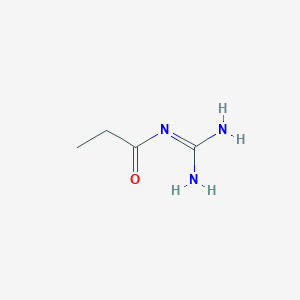
N-carbamimidoylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamimidoylpropanamide: is an organic compound with the molecular formula C₄H₉N₃O. It is a derivative of propanamide, where the amide nitrogen is substituted with a carbamimidoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-carbamimidoylpropanamide involves the direct amidation of propanoic acid with guanidine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Carbodiimide Method: Another synthetic route involves the reaction of propanoic acid with a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of guanidine. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation processes using optimized reaction conditions to ensure high purity and yield. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-carbamimidoylpropanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted amides, various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-carbamimidoylpropanamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its structural similarity to certain bioactive molecules allows it to mimic or inhibit biological processes.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-carbamimidoylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
N-carbamoylpropanamide: Similar structure but with a carbamoyl group instead of a carbamimidoyl group.
N-methylcarbamimidoylpropanamide: Similar structure with a methyl group attached to the nitrogen.
N-ethylcarbamimidoylpropanamide: Similar structure with an ethyl group attached to the nitrogen.
Uniqueness: N-carbamimidoylpropanamide is unique due to its specific carbamimidoyl substitution, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition and organic synthesis.
Propiedades
Fórmula molecular |
C4H9N3O |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)propanamide |
InChI |
InChI=1S/C4H9N3O/c1-2-3(8)7-4(5)6/h2H2,1H3,(H4,5,6,7,8) |
Clave InChI |
MHKWLKXZLMBCNW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


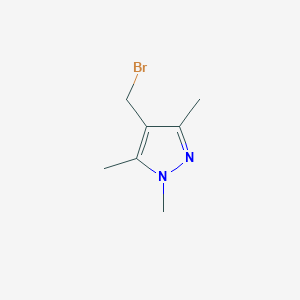
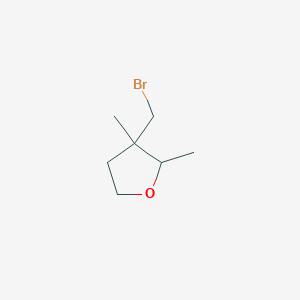

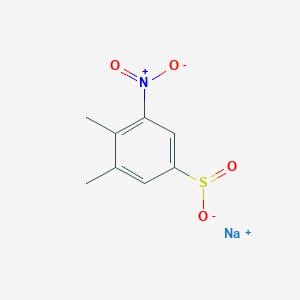

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)


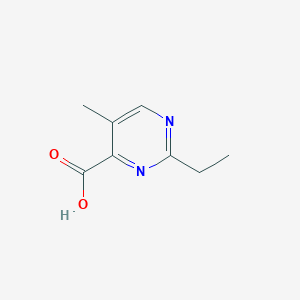

![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
